2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
The compound 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide features a pyrazolo[4,3-c]quinoline core substituted at position 3 with a 4-fluorophenyl group and at position 1 with an acetamide moiety linked to a 4-methoxyphenylmethyl group.
Properties
Molecular Formula |
C26H21FN4O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H21FN4O2/c1-33-20-12-6-17(7-13-20)14-29-24(32)16-31-26-21-4-2-3-5-23(21)28-15-22(26)25(30-31)18-8-10-19(27)11-9-18/h2-13,15H,14,16H2,1H3,(H,29,32) |
InChI Key |
VWLNMMFUIXDEHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step reactions starting from commercially available precursors
Formation of Pyrazoloquinoline Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a quinoline derivative under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction using a methoxybenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrazolo[4,3-c]quinoline vs. Pyrazolo[3,4-d]pyrimidine
The compound in (2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide) shares a pyrazole-fused core but replaces quinoline with pyrimidine.
Pyrazoloquinoline vs. Indole Derivatives
describes N-(5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl) Acetamide (4b), which replaces the pyrazoloquinoline with an indole core. Indole derivatives often exhibit improved solubility due to their planar structure, but the pyrazoloquinoline’s fused system may enhance binding affinity in hydrophobic pockets .
Substituent Effects
Acetamide Modifications
- 4-Methoxyphenylmethyl vs. Trifluoromethoxyphenyl: The target compound’s 4-methoxyphenylmethyl group (electron-donating) contrasts with the trifluoromethoxyphenyl substituent in (electron-withdrawing).
- Thioacetamide vs. Acetamide: ’s 2-((3-((2-Benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (9j) features a thioether linkage, which may improve membrane permeability compared to the target compound’s acetamide .
Fluorophenyl Positioning
The 4-fluorophenyl group in the target compound is conserved in analogs like ’s 2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide. Fluorine’s electronegativity enhances binding to aromatic residues (e.g., tyrosine), but its position on the pyrazole vs. quinoline ring alters spatial orientation .
Antimicrobial and Anticancer Activity
highlights thiazolotriazole derivatives (e.g., 26–32) with 4-methoxyphenylacetamide substituents showing anti-biofilm activity. The target compound’s pyrazoloquinoline core may similarly disrupt protein-protein interactions in bacterial or cancer targets .
Kinase Inhibition Potential
and describe pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors. The pyrazoloquinoline core in the target compound could mimic ATP-binding motifs, with the 4-fluorophenyl group stabilizing hydrophobic interactions .
Table 1: Core Heterocycles and Key Substituents
Biological Activity
The compound 2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a derivative of pyrazoloquinoline with potential biological activity. Pyrazoloquinolines have garnered attention for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure
The molecular formula of the compound is . Its structure features a pyrazoloquinoline core substituted with a fluorophenyl group and a methoxyphenyl group, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazoloquinoline class exhibit significant biological activities. The following sections detail specific activities observed for similar compounds and infer potential effects for the target compound based on structural similarities.
Anti-inflammatory Activity
Studies have demonstrated that pyrazoloquinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. For instance, certain derivatives showed inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses. The compound's structural features, such as the presence of electron-donating groups, may enhance its anti-inflammatory potency .
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been extensively studied. For example, HSD1787, a related tetrahydro derivative, exhibited inhibitory effects on various cancer cell lines with GI50 values as low as 0.1 μM . The mechanism often involves the induction of apoptosis and inhibition of proliferative signaling pathways. Given the structural similarities, it is plausible that this compound may also demonstrate anticancer properties.
Neuroprotective Effects
Pyrazoloquinolines have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress. This activity is particularly relevant in conditions like neurodegenerative diseases where inflammation plays a crucial role. The methoxy group in the compound could enhance lipophilicity, potentially allowing better blood-brain barrier penetration.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazoloquinoline derivatives. Key findings from various studies include:
- Substitution Patterns : Para-substituted phenyl groups generally enhance activity compared to ortho or meta substitutions due to steric and electronic factors.
- Electron-Donating Groups : The presence of electron-donating groups like methoxy can increase potency by stabilizing reactive intermediates during metabolic processes .
Research Findings and Case Studies
A comprehensive review of literature reveals several case studies illustrating the biological efficacy of related compounds:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | NO production inhibition | 0.39 μM |
| HSD1787 | Anticancer (various cell lines) | 0.1 μM |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Anti-inflammatory | Not specified |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized in laboratory settings?
Methodological Answer: The synthesis involves multi-step protocols, often starting with condensation of fluorophenyl-substituted intermediates with pyrazoloquinoline scaffolds. Key steps include:
- Intermediate Preparation : Reacting 4-fluoroaniline with chloroacetamide derivatives under reflux conditions (e.g., using DMF as solvent at 110°C for 6 hours) to form pyrazoloquinoline precursors .
- Coupling Reactions : Substituting the quinoline scaffold with N-(4-methoxyphenyl)methyl groups via nucleophilic acyl substitution, typically using K₂CO₃ as a base in THF at room temperature .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 excess of acylating agents) and employing catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
Q. Table 1: Comparative Reaction Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield Range | Source |
|---|---|---|---|---|---|
| Intermediate Synthesis | DMF | None | 110 | 45-55% | |
| Acylation | THF | DMAP | 25 | 60-75% |
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm substituent positions via ¹H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) and ¹³C-NMR (carbonyl signals at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₇H₂₂FN₃O₂) with mass accuracy <5 ppm .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrazoloquinoline derivatives?
Methodological Answer: SAR studies require systematic modifications:
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess binding affinity changes .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinase domains) .
- In Vitro Assays : Test analogs in enzyme inhibition assays (IC₅₀ values) and correlate with computational data .
Q. Table 2: Substituent Effects on Bioactivity
| R Group | Target Protein IC₅₀ (nM) | LogP | Source |
|---|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | 3.1 | |
| 4-OCH₃ | 28.7 ± 2.1 | 2.8 | |
| 4-CF₃ | 8.9 ± 0.9 | 3.6 |
Q. How can researchers resolve contradictory data in biological activity studies?
Methodological Answer: Contradictions often arise from assay variability or impurities:
- Assay Replication : Repeat experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated analogs) that may skew activity .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values with 8-point dilution series and nonlinear regression analysis .
Q. What computational tools are recommended for predicting metabolic stability of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and plasma protein binding .
- Metabolite Identification : Employ GLORYx for phase I/II metabolite prediction, focusing on fluorophenyl oxidation and methyl ether cleavage .
- Molecular Dynamics (MD) : Simulate hepatic microsomal stability with GROMACS, using lipid bilayer models .
Q. What safety protocols are critical when handling chloroacetamide intermediates during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods .
- Waste Disposal : Quench reactive intermediates (e.g., α-chloroacetamides) with 10% sodium thiosulfate before disposal .
- Emergency Procedures : For skin contact, rinse immediately with 1% acetic acid to neutralize residual bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
